molecular formula C14H11Cl2N3O2S B2973859 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide CAS No. 868972-10-5

2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2973859
CAS No.: 868972-10-5
M. Wt: 356.22
InChI Key: RKIVGRSWEKJPKI-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a dichlorobenzene moiety, an imidazo[1,2-a]pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions. Subsequent chlorination and sulfonamide formation steps are then carried out to introduce the dichlorobenzene and sulfonamide groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the benzene ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activity, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of other chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents.

  • Dichlorobenzene derivatives: These compounds contain the dichlorobenzene moiety but lack the imidazo[1,2-a]pyridine ring.

  • Sulfonamide derivatives: These compounds include the sulfonamide group but have different aromatic rings.

Uniqueness: 2,5-Dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine ring, dichlorobenzene moiety, and sulfonamide group. This combination provides the compound with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c15-10-4-5-12(16)13(7-10)22(20,21)17-8-11-9-19-6-2-1-3-14(19)18-11/h1-7,9,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIVGRSWEKJPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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